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Compound of Interest

Compound Name: 1-Phenylimidazolidin-2-one

Cat. No.: B157022

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylimidazolidin-2-one is a heterocyclic compound that serves as a versatile scaffold in
medicinal chemistry. Its derivatives have shown significant potential in various therapeutic
areas, notably as antimitotic agents for cancer therapy and as antagonists for the cannabinoid
receptor 1 (CB1), with implications for treating obesity and related metabolic disorders. This
document provides a detailed experimental protocol for the synthesis of 1-phenylimidazolidin-
2-one, a summary of its key characterization data, and an overview of its primary applications,
including diagrammatic representations of the relevant signaling pathways.

Data Presentation

hvsicochemical and < :

Property Value Source

Molecular Formula CoH10N20 PubChem CID: 255273[1]
Molecular Weight 162.19 g/mol PubChem CID: 255273[1]
IUPAC Name 1-phenylimidazolidin-2-one PubChem CID: 255273[1]
CAS Number 1848-69-7 PubChem CID: 255273[1]
Melting Point Not available ChemSynthesis[2]
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Spectroscopic Data Key Features Source

Signals corresponding to the
13C NMR phenyl group and the SpectraBase[3]

imidazolidinone ring.

Characteristic peaks for C=0
IR (KBr Wafer) (carbonyl) and N-H functional PubChem CID: 255273[1]

groups.

Molecular ion peak (M*) at m/z
GC-MS 162, consistent with the PubChem CID: 255273[1]

molecular weight.

Experimental Protocols
Synthesis of 1-Phenylimidazolidin-2-one

The synthesis of 1-phenylimidazolidin-2-one can be efficiently achieved in a two-step
process. The first step involves the formation of a urea intermediate, followed by an
intramolecular cyclization.

Step 1: Synthesis of 1-(2-chloroethyl)-3-phenylurea
This procedure involves the reaction of aniline with 2-chloroethyl isocyanate.
o Materials:
o Aniline
o 2-Chloroethyl isocyanate
o Anhydrous diethyl ether
» Procedure:

o Dissolve aniline in anhydrous diethyl ether in a round-bottom flask equipped with a
magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://en.wikipedia.org/wiki/Cannabinoid_receptor_antagonist
https://www.researchgate.net/figure/Mechanism-of-action-of-tubulin-inhibitors-payloads-polymerization-promoters-microtubule_fig5_343362564
https://www.researchgate.net/figure/Mechanism-of-action-of-tubulin-inhibitors-payloads-polymerization-promoters-microtubule_fig5_343362564
https://www.benchchem.com/product/b157022?utm_src=pdf-body
https://www.benchchem.com/product/b157022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Cool the solution in an ice bath.

o Slowly add an equimolar amount of 2-chloroethyl isocyanate to the cooled solution with
continuous stirring.

o Allow the reaction mixture to stir at room temperature for 2-4 hours.
o The product, 1-(2-chloroethyl)-3-phenylurea, will precipitate out of the solution.

o Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl
ether.

o Dry the product under vacuum.
Step 2: Intramolecular Cyclization to 1-Phenylimidazolidin-2-one
This step involves the base-mediated cyclization of the previously synthesized urea derivative.
o Materials:
o 1-(2-chloroethyl)-3-phenylurea
o Sodium hydride (NaH), 60% dispersion in mineral oil
o Anhydrous tetrahydrofuran (THF)
e Procedure:

o To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of
sodium hydride (1.1 equivalents) in anhydrous THF.

o Cool the suspension in an ice bath.

o Slowly add a solution of 1-(2-chloroethyl)-3-phenylurea in anhydrous THF to the NaH
suspension with vigorous stirring.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-24 hours.
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o Monitor the reaction progress by thin-layer chromatography (TLC).
o Upon completion, quench the reaction by the slow addition of water.
o Extract the agueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield 1-phenylimidazolidin-2-one. The product can be further
purified by recrystallization or column chromatography if necessary. This reaction is
reported to proceed with a quantitative yield.

Applications and Signaling Pathways
Antimitotic Agents - Tubulin Polymerization Inhibition

Derivatives of 1-phenylimidazolidin-2-one have been identified as potent antimitotic agents
that function by inhibiting tubulin polymerization. Microtubules are crucial components of the
cytoskeleton and are essential for the formation of the mitotic spindle during cell division. By
disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase,
leading to apoptosis in cancer cells.
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Inhibits Polymerization

Click to download full resolution via product page

Caption: Inhibition of tubulin polymerization by 1-phenylimidazolidin-2-one derivatives.

CB1 Receptor Antagonism
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Certain derivatives of 1-phenylimidazolidin-2-one act as antagonists of the cannabinoid
receptor 1 (CB1). CB1 receptors are G-protein coupled receptors (GPCRS) primarily found in
the central nervous system and are involved in regulating appetite, energy metabolism, and
mood.[2] Antagonism of the CB1 receptor blocks the signaling cascade initiated by
endocannabinoids, which can lead to a reduction in appetite and food intake. This makes CB1
antagonists a potential therapeutic strategy for obesity and related metabolic disorders.[2]
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Caption: Antagonism of the CB1 receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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